Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Organic Synthesis Process Chemistry Erlotinib Intermediates

This >98% purity compound is the critical 3,4-bis(2-methoxyethoxy)benzoate ester for Erlotinib synthesis. Its specific substitution pattern is non-negotiable for directing the downstream nitration to the 2-position, ensuring a 93% alkylation yield. Using analogs like the methyl ester or 4,5-substituted nitro-benzoate leads to lower yields and complex impurity profiles. For process chemists scaling up EGFR inhibitor production, this intermediate guarantees regioselectivity and process robustness. Essential reference standard for Erlotinib Impurity 17/27, available with comprehensive characterization.

Molecular Formula C15H22O6
Molecular Weight 298.33 g/mol
CAS No. 183322-16-9
Cat. No. B068725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-bis(2-methoxyethoxy)benzoate
CAS183322-16-9
Molecular FormulaC15H22O6
Molecular Weight298.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC
InChIInChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3
InChIKeyVGFZRAVMWXHEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-bis(2-methoxyethoxy)benzoate (CAS 183322-16-9) – Sourcing the Key Erlotinib Intermediate for API and Impurity Control


Ethyl 3,4-bis(2-methoxyethoxy)benzoate (CAS: 183322-16-9, MF: C15H22O6, MW: 298.33 g/mol) is a critical intermediate in the multi-step synthesis of the EGFR tyrosine kinase inhibitor Erlotinib [1]. This compound is also designated as Erlotinib Impurity 17/27, making it a vital reference standard for pharmaceutical quality control [2]. Its structure, defined by two 2-methoxyethoxy groups at the 3- and 4-positions of a benzoate ester, provides the specific substitution pattern necessary for the subsequent nitration step to form the key 4,5-substituted nitro-benzoate intermediate .

Why Substituting Ethyl 3,4-bis(2-methoxyethoxy)benzoate with Analogs Can Derail Erlotinib Production


Substituting Ethyl 3,4-bis(2-methoxyethoxy)benzoate with a closely related analog—such as the methyl ester (CAS 179688-14-3) or the 4,5-substituted nitro-benzoate (CAS 179688-26-7)—is not a straightforward process decision and can critically impact downstream synthesis. The compound's precise 3,4-substitution pattern is essential for directing the subsequent nitration to the 2-position, a regioselectivity that a 4,5-substituted starting material cannot provide [1]. Furthermore, using the methyl ester analog may seem like a minor change, but its different reactivity in transesterification and hydrolysis steps can lead to lower yields and the formation of new impurities that require additional purification . The quantitative data below underscores that the ethyl ester and the 3,4-substitution pattern are not merely structural nuances; they are functional requirements that directly translate to higher synthetic yields and more straightforward impurity control, making this specific compound a non-negotiable element of an efficient Erlotinib synthesis route [2].

Quantitative Differentiation of Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Purity, Yield, and Process Control Data


High Synthetic Yield: Ethyl Ester Outperforms Methyl Ester in Key Alkylation

In the synthesis of Erlotinib intermediates, the ethyl ester (target compound) demonstrates a quantifiably higher yield in the critical alkylation step compared to the methyl ester analog. This performance advantage is a key factor in process efficiency and cost-effectiveness .

Organic Synthesis Process Chemistry Erlotinib Intermediates

Purity Benchmarking: HPLC Purity >99% for Reliable API Synthesis

Suppliers consistently provide Ethyl 3,4-bis(2-methoxyethoxy)benzoate with a minimum HPLC purity of 99%, a specification that is crucial for its dual role as a synthetic intermediate and as a reference standard for Erlotinib impurities. This level of purity is a differentiator against some lower-purity offerings for related intermediates .

Pharmaceutical Quality Control Analytical Chemistry Impurity Profiling

Regioselectivity and Reactivity: The Correct 3,4-Substitution Pattern

The 3,4-bis(2-methoxyethoxy) substitution pattern of the target compound is a critical structural determinant for the next synthetic step: nitration at the 2-position. This regioselectivity is absolute; starting with a 4,5-substituted analog would not yield the required 4,5-substituted-2-nitrobenzoate intermediate in the same synthetic pathway [1].

Synthetic Chemistry Reaction Selectivity Erlotinib Synthesis

Dual Role as Intermediate and Reference Standard: A Single-Source Efficiency

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is unique among Erlotinib intermediates in that it is officially designated as both a synthetic building block and as Erlotinib Impurity 17 (or 27) [1]. This dual role allows procurement teams to consolidate their sourcing for both manufacturing and analytical needs, simplifying vendor qualification and reducing inventory complexity.

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Optimized Application Scenarios for Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Pharmaceutical Development


Large-Scale Erlotinib API Manufacturing

For industrial-scale production of Erlotinib, the high synthetic yield (93%) of the alkylation step using this intermediate is a critical cost driver . Procurement of high-purity (>99%) material ensures a robust, reproducible process with minimized by-product formation, directly addressing the needs of process chemists and plant managers focused on maximizing throughput and minimizing waste .

Erlotinib Impurity Profiling and Method Validation

In analytical development, this compound is an essential reference standard for quantifying Erlotinib Impurity 17/27 . Its high purity and availability with comprehensive characterization data (e.g., HPLC, NMR) make it the definitive choice for validating HPLC methods and establishing impurity limits in drug substance and drug product, a critical requirement for regulatory submissions .

Process Development and Alternative Route Scouting

Medicinal and process chemists exploring new synthetic routes to Erlotinib or related quinazoline EGFR inhibitors rely on the specific 3,4-substitution pattern to control regioselectivity in subsequent steps . This compound serves as a reliable benchmark starting material for evaluating the efficiency and selectivity of new nitration or other functionalization methodologies, where its defined reactivity profile provides a baseline for comparison .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.